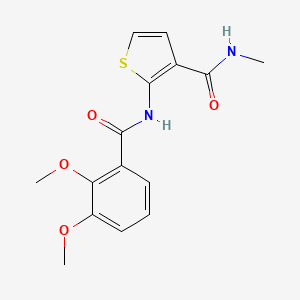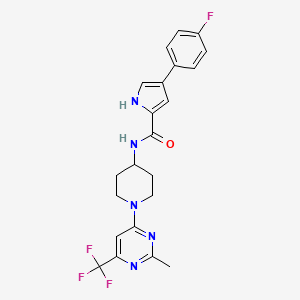![molecular formula C22H19N3OS B2954335 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1243048-91-0](/img/structure/B2954335.png)
2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups and rings, including a dihydroisoquinoline ring, a thieno[3,2-d]pyrimidin-4(3H)-one ring, and a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The dihydroisoquinoline and thieno[3,2-d]pyrimidin-4(3H)-one rings would likely contribute to the rigidity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the dihydroisoquinoline and thieno[3,2-d]pyrimidin-4(3H)-one rings, as well as the phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties such as molecular weight and formula can be predicted .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The synthesis of novel tetrahydroquinolino[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives involves key compounds undergoing reactions with methyl iodide, phosphorous oxychloride, and various other reagents to afford corresponding substituted pyrimidine derivatives. These synthesized compounds were characterized by elemental and spectral analyses (A. Abdel-rahman, I. Awad, E. A. Bakhite, 1992).
- Another study focused on the synthesis of pyrimidine-azitidinone analogues and evaluated their antioxidant, in vitro antimicrobial, and antitubercular activities. These derivatives were synthesized from the condensation of aromatic amines with N-phenylacetamide, showcasing the versatility of these compounds in medicinal chemistry (M. Chandrashekaraiah et al., 2014).
- Research on radical cyclization for C-C bond formation led to the synthesis of pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones, illustrating the compound's role in developing efficient synthetic routes for complex heterocycles (K. Majumdar, P. Mukhopadhyay, 2003).
Potential Applications in Materials Science
- A study on homoleptic cyclometalated iridium complexes, including derivatives of the compound , demonstrated their highly efficient red phosphorescence. These complexes have potential applications in organic light-emitting diode (OLED) technology, highlighting the compound's relevance in materials science (A. Tsuboyama et al., 2003).
Exploratory Studies in Heterocyclic Chemistry
- The exploration of new synthetic methods and spectral characterization of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives offers insights into the structural and chemical diversity of these compounds. The study emphasizes their potential in pharmacological activities research, providing a foundation for future explorations in drug development (R. Zaki, S. M. Radwan, A. El-Dean, 2017).
Propiedades
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-7-(3-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c1-14-5-4-8-16(11-14)18-13-27-20-19(18)23-22(24-21(20)26)25-10-9-15-6-2-3-7-17(15)12-25/h2-8,11,13H,9-10,12H2,1H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQETTWZYCBEFFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methylpyrazole-3-carboxamide](/img/structure/B2954253.png)
![4-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide](/img/structure/B2954255.png)



![8-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B2954261.png)





![tert-butyl N-[(3R,4R)-3-aminotetrahydropyran-4-yl]carbamate](/img/no-structure.png)

![2-(3-(Dimethylamino)propyl)-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2954274.png)